[(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride
Description
[(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride (CAS: 116956-03-7, MFCD28168092) is an imidazole-derived compound featuring a thioether-linked acetic acid moiety and a hydrochloride counterion. Its molecular formula is C₇H₉N₂O₂S·HCl, with a molecular weight of 224.68 g/mol . The structure comprises a 1-methylimidazole ring connected via a sulfur atom to a carboxylic acid group, which is protonated as a hydrochloride salt. This configuration enhances aqueous solubility and stability, making it a valuable building block in organic synthesis and pharmaceutical research .
The compound is synthesized through thioetherification between 2-mercapto-1-methylimidazole and chloroacetic acid, followed by HCl treatment. Its applications include serving as a precursor for bioactive molecules, particularly in drug discovery targeting enzymes or receptors requiring imidazole-thioether interactions .
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanylacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.ClH/c1-8-3-2-7-6(8)11-4-5(9)10;/h2-3H,4H2,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGHREANCCEGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
[(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride can undergo various chemical reactions, including:
Substitution: The thioether group can participate in nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogenated compounds, bases such as sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Imidazoline derivatives
Substitution: Various substituted thioether derivatives
Scientific Research Applications
Biochemical Research
[(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride is primarily used as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This property is crucial for experiments requiring stable pH conditions, such as enzyme activity assays and cellular metabolism studies .
Pharmacological Studies
The compound has shown promise in drug development due to its ability to interact with biological targets. Research indicates that imidazole derivatives can act as enzyme inhibitors and modulators of various biochemical pathways . Specific applications include:
- Antimicrobial Activity: Studies have demonstrated that this compound exhibits antibacterial properties against certain strains of bacteria, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential: Preliminary research suggests that derivatives of imidazole may inhibit cancer cell proliferation, thus warranting further investigation into [(1-Methyl-1H-imidazol-2-yl)thio]acetic acid's efficacy in cancer therapy .
Material Science
In material science, this compound serves as a precursor for synthesizing novel polymers and materials with tailored properties. Its unique chemical structure allows for modifications that can lead to materials with specific mechanical or thermal characteristics.
Case Studies
Mechanism of Action
The mechanism of action of [(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. The thioether group can undergo oxidation or reduction, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Functional Differences
- Thioether vs. Oxygen Ether : The thioether group in the target compound confers greater nucleophilicity and metal-binding capacity compared to oxygen analogs like 2-(1H-imidazol-1-yl)acetic acid hydrochloride (CAS: 87266-37-3) .
- Imidazole vs.
- Chain Length and Substituents : The ethylamine derivative (HF-7866, ) shows enhanced membrane permeability compared to the acetic acid-based target compound, making it suitable for cellular uptake studies .
Biological Activity
[(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies, and presents relevant data in a structured manner.
Chemical Structure and Properties
The compound this compound features a 1-methylimidazole core linked to a thioacetic acid moiety. This structure is significant as it contributes to the compound's ability to interact with various biological targets.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of imidazole derivatives, including those containing thiol groups. Studies have shown that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported between 20–40 µM against Staphylococcus aureus, while compounds showed MIC values of 40–70 µM against Escherichia coli .
- In a comparative study, a derivative of imidazole exhibited an inhibition zone diameter of 32 mm against Helicobacter pylori, indicating strong antibacterial potential .
Anticancer Activity
The anticancer potential of imidazole derivatives has also been extensively studied. For example:
- A series of compounds were synthesized and evaluated for their cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Some compounds demonstrated IC50 values ranging from 2.43 to 14.65 μM, indicating effective growth inhibition .
- The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells, as evidenced by increased caspase-3 activity and cell cycle arrest in the G2/M phase .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Studies
Several case studies have documented the synthesis and evaluation of imidazole derivatives, revealing insights into their biological mechanisms:
- Study on Hybrid Compounds : A study synthesized hybrid compounds combining imidazole with other scaffolds, demonstrating enhanced antibacterial activity against resistant strains of bacteria like Pseudomonas aeruginosa .
- Cytotoxicity Evaluation : In vitro studies indicated that certain derivatives not only inhibited cell proliferation but also induced apoptotic pathways in cancer cells, suggesting their potential as therapeutic agents .
Q & A
What are the optimal reaction conditions for synthesizing [(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride?
Basic Research Question
The synthesis typically involves coupling a thiol-containing imidazole derivative with chloroacetic acid under controlled conditions. For example, a related imidazole-acetic acid hydrochloride was synthesized using titanium tetrachloride as a catalyst in dichloromethane at −15°C to 0°C, followed by isopropyl alcohol precipitation . Key parameters include:
- Catalyst : Titanium tetrachloride (1.4 equiv) for efficient ester cleavage.
- Temperature : Strict control (−15°C to 0°C) to avoid side reactions.
- Isolation : Distillation of dichloromethane under low vacuum and filtration of the crystalline product.
Yield optimization (83% in the referenced method) requires precise stoichiometry and reaction time monitoring via TLC .
Which analytical techniques are critical for characterizing purity and structure?
Basic Research Question
Characterization relies on multi-technique validation:
- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., δ 5.1 ppm for -CH- in H NMR) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 127.0 [M+1]) validate molecular weight .
- Infrared (IR) Spectroscopy : Peaks at 1732 cm (C=O stretch) and 3175 cm (N-H stretch) confirm functional groups .
- Melting Point Analysis : Sharp melting ranges (e.g., 200–202°C) indicate high purity .
How can solvent-free synthesis improve efficiency for imidazole derivatives?
Advanced Research Question
Solvent-free Friedel-Crafts acylation using Eaton’s reagent (PO/MsOH) achieves high yields (90–96%) in related imidazo[2,1-b]thiazole syntheses. Benefits include:
- Reduced Reaction Time : Elimination of solvent evaporation steps.
- Enhanced Selectivity : Minimized side reactions due to concentrated reactive intermediates.
- Eco-Friendly Profile : Lower waste generation compared to traditional methods .
What mechanistic insights explain the role of titanium tetrachloride in synthesis?
Advanced Research Question
Titanium tetrachloride acts as a Lewis acid, facilitating ester cleavage by coordinating with the carbonyl oxygen. In the synthesis of imidazol-1-yl-acetic acid hydrochloride, this coordination polarizes the ester bond, enabling nucleophilic attack by chloride ions. The exothermic reaction requires controlled addition (−15°C) to prevent over-hydrolysis .
How can stability and degradation pathways be assessed under varying storage conditions?
Advanced Research Question
Stability studies should include:
- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 4–8 weeks.
- HPLC Monitoring : Track degradation products (e.g., free thiol or oxidized forms).
- pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 1–10) at 25°C.
Safety data sheets for analogous compounds recommend airtight, light-protected storage at 2–8°C to minimize decomposition .
How to resolve contradictions in yield data between different synthesis protocols?
Advanced Research Question
Discrepancies often arise from:
- Catalyst Efficiency : Titanium tetrachloride vs. Eaton’s reagent may yield different activation energies.
- Workup Procedures : Precipitation with isopropyl alcohol (83% yield) vs. column chromatography (lower recovery).
Resolution strategies: - Replicate Conditions : Standardize reaction scales and purification methods.
- Byproduct Analysis : Use LC-MS to identify unaccounted intermediates.
- Statistical Optimization : Apply Design of Experiments (DoE) to isolate critical variables .
What computational tools predict viable synthetic routes for novel derivatives?
Advanced Research Question
Databases like Reaxys and PISTACHIO enable retrosynthetic analysis by:
- Template Matching : Identify analogous reactions (e.g., thioether formation).
- Plausibility Scoring : Rank routes based on reported yields and feasibility.
- Mechanistic Simulations : DFT calculations model transition states for key steps (e.g., nucleophilic substitution) .
How to optimize regioselectivity in thio-functionalization reactions?
Advanced Research Question
Regioselectivity in thioether formation can be controlled by:
- Steric Effects : Bulky substituents on the imidazole ring direct thiol addition to less hindered positions.
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) activate specific carbon sites for nucleophilic attack.
- Catalytic Systems : Use Cu(I) catalysts to promote C-S bond formation at room temperature .
What are the challenges in scaling up laboratory synthesis to pilot plant production?
Advanced Research Question
Scale-up hurdles include:
- Exotherm Management : Gradual reagent addition and cooling systems to prevent runaway reactions.
- Solvent Recovery : Distillation efficiency for dichloromethane (boiling point 40°C) impacts cost and sustainability.
- Crystallization Consistency : Seed crystals and controlled cooling rates ensure uniform particle size .
How to validate the absence of genotoxic impurities in final products?
Advanced Research Question
Genotoxicity assessment involves:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
